

# BPR1J-340: A Technical Overview of a Preclinical FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BPR1J-340 |           |
| Cat. No.:            | B612019   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**BPR1J-340** is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Developed by the National Health Research Institutes in Taiwan, **BPR1J-340** emerged from a rational drug design program aimed at improving upon a prior series of FLT3 inhibitors. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of **BPR1J-340**, based on publicly available scientific literature.

# **Discovery and Development**

**BPR1J-340** was identified through a focused lead optimization effort starting from a sulfonamide series of 3-phenyl-1H-5-pyrazolylamine-based FLT3 inhibitors. The lead compound from the initial series, BPR1J-097, demonstrated potent FLT3 inhibition but the research sought to enhance in vivo efficacy and duration of action. This led to the exploration of a urea-based scaffold, culminating in the discovery of **BPR1J-340**.[1] The rational design approach focused on modifying the linker and substituent groups of the 3-phenyl-1H-5-pyrazolylamine core to optimize potency and pharmacokinetic properties.

While a detailed structure-activity relationship (SAR) study with an extensive library of analogs has not been published, the evolution from the sulfonamide BPR1J-097 to the urea-containing **BPR1J-340** highlights a key chemical modification in its development.



There is no publicly available information to suggest that **BPR1J-340** has entered clinical trials.

#### **Mechanism of Action**

**BPR1J-340** exerts its anti-leukemic effects by directly inhibiting the kinase activity of both wild-type FLT3 and its internal tandem duplication (ITD) mutant, a common driver of AML.[1] The inhibition of FLT3 phosphorylation blocks downstream signaling pathways crucial for the proliferation and survival of AML cells. Specifically, **BPR1J-340** has been shown to inhibit the phosphorylation of STAT5, a key downstream effector of FLT3 signaling.[1][2] This disruption of the FLT3-STAT5 signaling axis ultimately leads to the induction of apoptosis in FLT3-ITD positive AML cells.[1]

## FLT3 Signaling Pathway and Inhibition by BPR1J-340









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BPR1J-340: A Technical Overview of a Preclinical FLT3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612019#bpr1j-340-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com